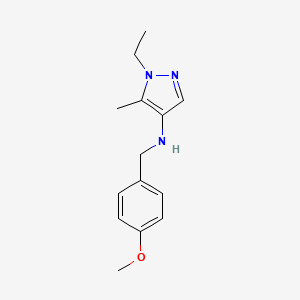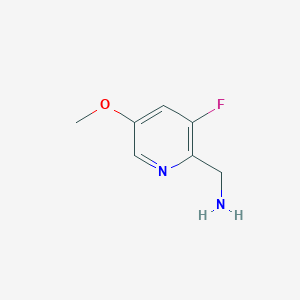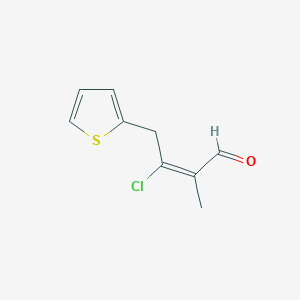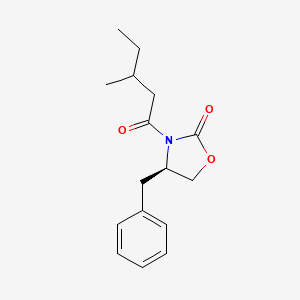
1-ethyl-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a methoxyphenylmethyl group, and a methyl group attached to the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole ring reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, bases such as sodium hydroxide or potassium carbonate, and catalysts like palladium or copper.
Scientific Research Applications
1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-pyrazolone: This compound has a similar pyrazole ring structure but lacks the ethyl and methoxyphenylmethyl groups, resulting in different chemical and biological properties.
4-Methoxyphenylhydrazine: This compound contains the methoxyphenyl group but lacks the pyrazole ring, leading to different reactivity and applications.
5-Methyl-1H-pyrazole-4-carboxylic acid: This compound has a similar pyrazole ring with a carboxylic acid group instead of the ethyl and methoxyphenylmethyl groups, resulting in different chemical behavior and uses.
The uniqueness of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-11(2)14(10-16-17)15-9-12-5-7-13(18-3)8-6-12/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
OUDYJBVDXSTBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750359.png)
![4-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11750364.png)

![1-ethyl-4-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11750383.png)


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750404.png)

![[(4-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11750420.png)
![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750426.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
![(2E)-2-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}acetic acid](/img/structure/B11750441.png)
![1-[(2R,3R,4R,5R)-3-cyclopropyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11750444.png)
